molecular formula C17H22N2O3S B5194635 ethyl {[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}(oxo)acetate CAS No. 302904-46-7

ethyl {[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}(oxo)acetate

Cat. No. B5194635
CAS RN: 302904-46-7
M. Wt: 334.4 g/mol
InChI Key: QJMPOMNVNXBJHZ-UHFFFAOYSA-N
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Description

Ethyl {[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}(oxo)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is synthesized using a multi-step process that involves various chemical reactions.

Mechanism of Action

The mechanism of action of ethyl {[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}(oxo)acetate involves its ability to bind to specific proteins in cells. This binding results in the activation or inhibition of certain cellular pathways, which can lead to various biological effects. For example, the binding of ethyl {[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}(oxo)acetate to proteases results in the cleavage of a fluorescent tag, which can be detected using fluorescence microscopy.
Biochemical and Physiological Effects:
Ethyl {[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}(oxo)acetate has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase enzymes. Ethyl {[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}(oxo)acetate has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl {[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}(oxo)acetate in lab experiments include its ability to detect protease activity in biological samples and its potential use in cancer therapy. However, there are also limitations to using this compound. The synthesis process is complex and requires expertise in organic chemistry. Additionally, the compound may have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for the use of ethyl {[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}(oxo)acetate in biomedical research. One potential direction is the development of new fluorescent probes based on this compound to detect the activity of other enzymes in biological samples. Another direction is the development of new cancer therapies based on the ability of ethyl {[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}(oxo)acetate to induce apoptosis in cancer cells. Finally, further studies are needed to understand the potential off-target effects of this compound and to optimize its use in lab experiments.
Conclusion:
In conclusion, ethyl {[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}(oxo)acetate is a chemical compound that has significant potential applications in biomedical research. Its ability to detect protease activity in biological samples and its potential use in cancer therapy make it a promising compound for further study. However, the complex synthesis process and potential off-target effects highlight the need for further research to optimize its use in lab experiments.

Synthesis Methods

The synthesis of ethyl {[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}(oxo)acetate involves a multi-step process that includes the reaction of 1-adamantanamine with 2-bromoacetyl chloride to form 4-(1-adamantyl)-1,3-thiazol-2-amine. This intermediate product is then reacted with ethyl oxalyl chloride to form the final product, ethyl {[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}(oxo)acetate. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

Ethyl {[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}(oxo)acetate has various applications in biomedical research. It has been used as a fluorescent probe to detect the activity of proteases in biological samples. This compound has also been studied for its potential use in cancer therapy. Research has shown that ethyl {[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}(oxo)acetate has the ability to inhibit the growth of cancer cells by inducing apoptosis.

properties

IUPAC Name

ethyl 2-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-2-22-15(21)14(20)19-16-18-13(9-23-16)17-6-10-3-11(7-17)5-12(4-10)8-17/h9-12H,2-8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMPOMNVNXBJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

302904-46-7
Record name ETHYL ((4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL)AMINO)(OXO)ACETATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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